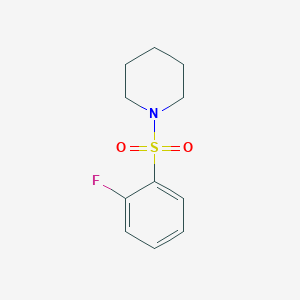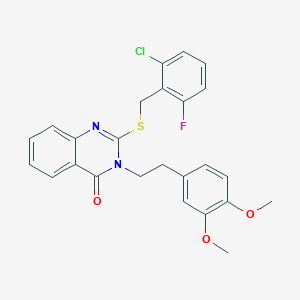
1-(2-Fluorobenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzenesulfonyl)piperidine is a chemical compound with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol . It is characterized by a piperidine ring substituted with a 2-fluorobenzenesulfonyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of 1-(2-Fluorobenzenesulfonyl)piperidine typically involves the reaction of piperidine with 2-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(2-Fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonyl-containing compounds with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-(2-Fluorobenzenesulfonyl)piperidine is not well-documented. it is likely to interact with biological targets through its sulfonyl group, which can form strong interactions with proteins and other biomolecules. The piperidine ring may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Fluorobenzenesulfonyl)piperidine can be compared with other sulfonyl-containing piperidine derivatives, such as:
- 1-(4-Methylbenzenesulfonyl)piperidine
- 1-(4-Chlorobenzenesulfonyl)piperidine
- 1-(4-Nitrobenzenesulfonyl)piperidine
These compounds share similar structural features but differ in their substituents on the benzene ring, which can significantly impact their chemical reactivity and biological activity. The presence of the fluorine atom in this compound makes it unique, as fluorine can influence the compound’s electronic properties and interactions with biological targets .
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAIMWXLPOAROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2625693.png)
![1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2625694.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)

![1-(2,4,4a,5,6,7,8,8a-Octahydrobenzo[e][1,3]oxazin-3-yl)-2-chloroethanone](/img/structure/B2625697.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2625700.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2625701.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2625706.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride](/img/structure/B2625707.png)

![(1S,4S,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B2625709.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide](/img/structure/B2625710.png)
